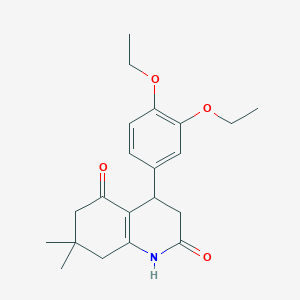

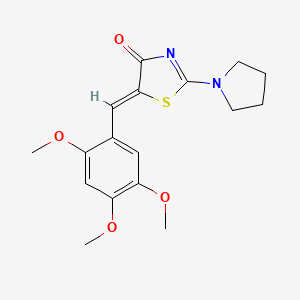

4-(3,4-diethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-(3,4-diethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione often involves multi-step reactions, including the use of DMF and single-crystal X-ray diffraction for structural determination as exemplified by the synthesis of related quinoline derivatives (Da, 2002) and (Xiang, 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category often reveals significant details such as conformational preferences and bond distances, providing insights into their reactive nature and stability. For instance, similar molecular structures and crystallography studies provide understanding on the ring conformations and intermolecular interactions as discussed in works by Shahani et al. (2010) and Xiang (2009) (Shahani et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound demonstrate their reactivity and functional group transformations. For instance, McOmine et al. (1969) studied the reactions of polymethoxybiphenylenes, which can provide insights into the chemical behavior of closely related compounds (McOmine et al., 1969).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structures, are critical for understanding their applications and handling. Detailed physical property analysis can be found in studies like those by Da (2002) and Xiang (2009), which discuss crystal structures and solubility aspects (Da, 2002), (Xiang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under various conditions, and degradation products, are essential for understanding how these compounds can be used and modified. Studies like those of McOmine et al. (1969) provide insights into the reactivity and stability of related compounds (McOmine et al., 1969).

Scientific Research Applications

Organic Synthesis and Reactivity

Quinoline derivatives have been extensively studied for their reactivity and utility in organic synthesis. For instance, quinoline compounds have been utilized in Diels-Alder reactions, demonstrating their versatility in forming complex heterocyclic structures (Chauncey & Grundon, 1990). These reactions are pivotal in synthesizing novel heterocyclic compounds with potential applications in developing new materials and pharmaceuticals.

Electrochemical Studies

Electrochemical behavior of α-hydroxy and α-methoxy quinones has been correlated with acidity changes in acetonitrile, offering insights into the redox properties of quinoline derivatives. Such studies are essential for understanding the electrochemical properties of organic compounds, which can be applied in battery technology, sensors, and organic electronic devices (Bautista-Martínez et al., 2004).

Corrosion Inhibition

Novel quinoline derivatives have shown significant potential as corrosion inhibitors for metals in acidic mediums, highlighting their application in protecting materials against corrosion. This research indicates the practical utility of quinoline derivatives in industrial applications, such as in coatings and protective layers for metals to enhance their durability and lifespan (Singh et al., 2016).

Pharmacological Activities

Quinoline derivatives have been explored for their pharmacological activities, including anticonvulsant, antibacterial, and antifungal properties. These studies underscore the therapeutic potential of quinoline compounds in developing new drugs and treatments for various diseases. For example, specific derivatives have shown cytotoxic activities against cancer cell lines, indicating their potential in cancer therapy (Deady et al., 2003).

properties

IUPAC Name |

4-(3,4-diethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-5-25-17-8-7-13(9-18(17)26-6-2)14-10-19(24)22-15-11-21(3,4)12-16(23)20(14)15/h7-9,14H,5-6,10-12H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEFRHLIMAMQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)

![ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)

![5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5516768.png)

![5-ethyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5516796.png)